molecular formula C10H12O3 B7858132 1-(Furan-2-yl)-4-methylpentane-1,3-dione

1-(Furan-2-yl)-4-methylpentane-1,3-dione

Cat. No.: B7858132
M. Wt: 180.20 g/mol
InChI Key: OCKWUASFLWNWPF-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-4-methylpentane-1,3-dione (CAS RN: 30923-66-1) is a chemical compound with the molecular formula C 10 H 12 O 3 and a molecular weight of 180.2 g/mol. This compound is characterized by a β-diketone functional group, featuring two carbonyl groups flanking a central methylene unit, which is linked to a 4-methylpentane chain and a furan-2-yl heterocycle . The furan ring, a common motif in flavor chemistry and bioactive molecules, contributes to the compound's potential as a building block in synthetic applications . This chemical is intended for research applications as a synthetic intermediate. Its β-diketone structure makes it a versatile precursor for coordination chemistry and the synthesis of complex heterocycles, including furan derivatives, which are valuable in material science and pharmaceutical research . The compound should be stored at room temperature under an inert atmosphere to maintain stability . Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for detailed handling instructions. The compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-yl)-4-methylpentane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(2)8(11)6-9(12)10-4-3-5-13-10/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKWUASFLWNWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Tautomerism in 1 Furan 2 Yl 4 Methylpentane 1,3 Dione and Beta Diketone Analogs

Fundamental Principles of Keto-Enol Tautomerism in 1,3-Dicarbonyl Systems

Keto-enol tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and readily interconvert. nanalysis.comnanalysis.com This process involves the migration of a proton and the simultaneous shift of a double bond. fiveable.memasterorganicchemistry.com For 1,3-dicarbonyl compounds like 1-(Furan-2-yl)-4-methylpentane-1,3-dione, the equilibrium between the diketo and enol forms is a central feature of their chemistry. masterorganicchemistry.comlibretexts.org While simple ketones and aldehydes exist predominantly in the keto form, the 1,3-dicarbonyl motif significantly shifts the equilibrium toward the enol tautomer. libretexts.orgwikipedia.org This preference is attributed to stabilizing factors inherent to the enol structure in these systems. chemistrysteps.com

Molecular Structures of Enol and Diketo Tautomers

The tautomeric equilibrium of an asymmetric 1,3-diketone, such as this compound, involves three distinct species: the diketo form and two possible enol forms. researchgate.net

Diketo Tautomer: This form contains two distinct carbonyl groups (C=O) separated by a methylene (B1212753) group (-CH2-). In the case of this compound, the structure is characterized by the furan (B31954) ring attached to one carbonyl and an isobutyl group adjacent to the other.

Enol Tautomers: The enol form is characterized by a carbon-carbon double bond (C=C) and a hydroxyl group (-OH). fiveable.me Due to the asymmetry of this compound, two different enol tautomers can exist, depending on which carbonyl oxygen is protonated. The two enol forms are typically in a rapid equilibrium with each other. nih.gov The interconversion between the diketo and enol forms, however, is generally slow on the NMR timescale, allowing for the observation of both species. nih.govencyclopedia.pub

The general structures for the tautomers of a β-diketone are depicted below:

Figure 1: Tautomeric forms of a generic β-diketone. (a) and (b) represent the two possible enol forms, while (c) is the diketo form.

Role of Intramolecular Hydrogen Bonding in Enol Tautomer Stabilization

A primary reason for the enhanced stability of the enol tautomer in 1,3-dicarbonyl systems is the formation of a strong intramolecular hydrogen bond. mdpi.comresearchgate.net In the enol form of this compound, the hydroxyl proton can form a hydrogen bond with the oxygen atom of the remaining carbonyl group. This interaction creates a stable, six-membered pseudo-ring structure. chemistrysteps.com

This intramolecular hydrogen bond is a key feature, and its strength influences the position of the tautomeric equilibrium. mdpi.comscite.ai Factors that affect this bond, such as the electronic nature of the substituents on the dicarbonyl framework, can alter the relative stability of the enol form. walisongo.ac.id

Experimental Investigations of Tautomeric Equilibrium and Dynamics

The quantification and characterization of tautomeric forms rely heavily on spectroscopic methods. Techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR, Raman) are indispensable tools for studying the dynamic equilibrium in β-diketones. nih.govencyclopedia.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Quantification (e.g., ¹H, ¹³C, ¹⁷O, ²H NMR)

NMR spectroscopy is a powerful technique for analyzing tautomeric equilibria in solution because the interconversion between the keto and enol forms is often slow enough on the NMR timescale to allow for the observation of distinct signals for each tautomer. nih.govencyclopedia.pub

¹H NMR: In the ¹H NMR spectrum of a β-diketone, the presence of both tautomers is clearly distinguishable. The diketo form typically shows a signal for the α-protons on the carbon between the two carbonyls, while the enol form exhibits a characteristic downfield signal for the enolic hydroxyl proton (often in the range of 10-17 ppm) due to the strong intramolecular hydrogen bond. mdpi.comruc.dk The methine proton on the C=C bond of the enol also gives a distinct signal. By integrating the signals corresponding to each form, the keto-enol equilibrium constant (Ke/k = [enol]/[keto]) can be determined. nanalysis.comwalisongo.ac.id

¹³C NMR: Carbon-13 NMR is also used to distinguish between tautomers. The chemical shifts of the carbonyl carbons and the carbons involved in the enolic double bond are different from those in the diketo form. mdpi.com Comparing experimental ¹³C chemical shifts with calculated values can further aid in structural assignment. mdpi.com

¹⁷O and ²H NMR: For more detailed investigations, other nuclei can be probed. ¹⁷O NMR can provide direct information about the oxygen environments in the keto and enol forms. mdpi.com Deuterium (²H) NMR, often in conjunction with isotope effects on chemical shifts, is a subtle but powerful tool for studying the nature of the hydrogen bond and the dynamics of proton transfer. encyclopedia.pubmdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for Tautomers of a Generic β-Diketone

Tautomer Proton Type Typical Chemical Shift (ppm)
Diketo α-CH₂ 3.5 - 4.0
Enol =CH 5.0 - 6.0
Enol OH 10 - 17

Note: Values are approximate and can vary based on substituents and solvent.

Vibrational Spectroscopy (FT-IR, Raman) for Tautomer Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a snapshot of the functional groups present in a molecule and can readily distinguish between keto and enol tautomers based on their characteristic vibrational frequencies. nih.gov

FT-IR Spectroscopy: In the FT-IR spectrum, the diketo form is characterized by two strong absorption bands in the carbonyl stretching region (typically 1700-1750 cm⁻¹). nih.gov The enol form, however, shows a different pattern. The conjugated C=O stretching frequency is lowered (typically 1580-1650 cm⁻¹) due to conjugation and hydrogen bonding. nih.gov A broad O-H stretching band, often centered around 2500-3200 cm⁻¹, is also characteristic of the strong intramolecular hydrogen bond in the enol. wustl.edu

Table 2: Characteristic FT-IR Frequencies for β-Diketone Tautomers

Tautomer Vibrational Mode Characteristic Wavenumber (cm⁻¹)
Diketo C=O Stretch 1680 - 1790
Enol C=O Stretch (conjugated) 1580 - 1700
Enol C=C Stretch ~1550 - 1640
Enol O-H Stretch (H-bonded) 2500 - 3200 (broad)

Source: Data compiled from general findings for β-diketones. nih.gov

Ultrafast spectroscopic techniques, such as transient absorption and 2D IR spectroscopy, can provide even deeper insights into the vibrational dynamics and the timescale of proton transfer within the intramolecular hydrogen bond of β-diketones. wustl.edu These advanced methods allow for the direct observation of molecular motions and energy relaxation pathways on femtosecond to picosecond timescales. wustl.edu

Analysis of Solvent Effects on Keto-Enol Ratio (Meyer's Rule)

The influence of the solvent on the keto-enol equilibrium of β-diketones is a well-documented phenomenon, often generalized by Meyer's Rule. This rule posits that for many acyclic β-dicarbonyl compounds, the proportion of the keto tautomer increases with the polarity of the solvent. researchgate.netmissouri.eduresearchgate.net The underlying rationale is that the diketo form is generally more polar than the corresponding enol form. Consequently, polar solvents preferentially solvate and stabilize the more polar keto tautomer, shifting the equilibrium in its favor. researchgate.netresearchgate.net Conversely, in nonpolar solvents, the enol form, which is stabilized by a strong intramolecular hydrogen bond, often predominates. researchgate.net

The equilibrium constant (Kenol) for enolization is a quantitative measure of this effect. Studies on various β-diketones, such as acetylacetone (B45752), have experimentally demonstrated this trend across a range of solvents. While specific data for this compound is not extensively published, the behavior of analogous β-diketones provides a clear illustration of Meyer's rule. For instance, the enol content of acetylacetone varies dramatically from over 90% in nonpolar solvents to around 60% in highly polar, hydrogen-bond-accepting solvents. missouri.edu

Table 1: Illustrative Solvent Effect on Enol Percentage for Acetylacetone
SolventDielectric Constant (ε)% Enol Tautomer
Hexane1.997
Carbon Tetrachloride2.293
Benzene (B151609)2.396
Chloroform (B151607)4.882
Acetonitrile37.565
Dimethyl Sulfoxide (DMSO)46.762

Data is representative for acetylacetone and illustrates the general trend of Meyer's Rule.

Theoretical and Computational Approaches to Tautomerism

Modern computational chemistry provides powerful tools for investigating the intricacies of tautomeric equilibria, offering insights that complement experimental findings. These methods allow for detailed examination of molecular geometries, relative stabilities, and the energy landscapes of tautomeric interconversions.

Density Functional Theory (DFT) Calculations for Equilibrium Geometries and Energy Barriers

Density Functional Theory (DFT) has emerged as a robust and widely used method for studying the tautomerism of β-diketones. nih.govresearchgate.net Calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), can accurately predict the equilibrium geometries of the different tautomers (diketo and enol forms). rsc.orgnih.gov These calculations confirm that the enol form is stabilized by a planar six-membered ring formed via a strong intramolecular hydrogen bond. rsc.org

Furthermore, DFT is used to calculate the relative energies of the tautomers, thereby predicting their relative stability and the equilibrium constant. rsc.org For many β-diketones, the enol form is found to be energetically favored in the gas phase. rsc.org A critical aspect of these studies is the calculation of the transition state structure and its associated energy, which defines the activation energy barrier for the interconversion between the keto and enol forms. nih.govresearchgate.net For simple β-diketones like acetylacetone, this barrier can be substantial (over 60 kcal/mol in the absence of a catalyst), explaining why the interconversion is slow on the NMR timescale. researchgate.net

Table 2: Representative DFT-Calculated Energy Profile for a Generic β-Diketone Tautomerization (Gas Phase)
SpeciesRelative Energy (kcal/mol)Description
Diketone0.0Reference energy for the less stable tautomer.
Enol-3.0More stable tautomer due to intramolecular H-bond and conjugation.
Transition State+62.0High energy barrier for uncatalyzed proton transfer.

Values are illustrative and represent typical findings from DFT studies on β-diketones. rsc.orgresearchgate.net

Quantum Chemical Modeling of Tautomeric Preferences and Transitions

Beyond standard DFT, the field of quantum chemistry offers a spectrum of methods to model tautomerism. Predicting the dominant tautomeric form of a molecule is crucial in fields like drug discovery, but it remains a challenge due to the limitations of experimental databases and the computational expense of high-level quantum calculations. arxiv.org

To address this, hybrid quantum chemistry-quantum computation workflows have been proposed as a cutting-edge approach. arxiv.org These methods combine traditional quantum chemistry for selecting relevant active-space molecular orbitals with quantum algorithms, such as the Variational Quantum Eigensolver (VQE), run on quantum computers. arxiv.org This strategy aims to reduce the required computational resources (e.g., number of qubits and circuit depth) while maintaining high accuracy. arxiv.org This approach has been successfully demonstrated for predicting the tautomeric preferences of molecules like acetone (B3395972) and the drug Edaravone, showing agreement with high-level classical computations and highlighting a promising future direction for complex molecular modeling. arxiv.org

Examination of Hyperconjugation and Substituent Effects on Tautomer Stability

The specific substituents attached to the β-dicarbonyl core exert profound control over the keto-enol equilibrium through a combination of electronic and steric effects. rsc.orgresearchgate.net For this compound, the furan and isobutyl groups are the key determinants of its tautomeric preference.

Steric and Electronic Effects : The isobutyl group at the R3 position also plays a role. Generally, increasing the size of alkyl substituents at the R1 and R3 positions tends to increase the percentage of the enol form. mdpi.com Alkyl groups are electron-donating via induction and hyperconjugation, which can stabilize the double bond of the enol. However, very bulky substituents can introduce steric strain that may destabilize the planar enol structure, a factor that is particularly significant for substituents on the central α-carbon. rsc.orgorientjchem.org In the case of the isobutyl group in this compound, its electron-donating character and the stabilizing conjugation from the furan ring are expected to strongly favor the enol tautomer.

The interplay of these factors—solvent polarity, intramolecular hydrogen bonding, conjugation, and the specific electronic and steric nature of the furan and isobutyl substituents—collectively determines the position of the tautomeric equilibrium for this compound.

Coordination Chemistry and Ligand Properties of 1 Furan 2 Yl 4 Methylpentane 1,3 Dione

1-(Furan-2-yl)-4-methylpentane-1,3-dione as an O,O-Donor Ligand System

Like other 1,3-diketones, this compound primarily acts as a bidentate, monoanionic ligand, coordinating to metal ions through its two oxygen atoms. This O,O-donor capability is fundamental to its role in forming stable metal complexes.

The coordinating power of this compound stems from its ability to exist in a tautomeric equilibrium between its keto and enol forms. The hydrogen atom on the carbon positioned between the two carbonyl groups (the α-carbon) is notably acidic due to the electron-withdrawing effect of the adjacent carbonyls.

In the presence of a base, this acidic proton is readily abstracted, leading to the formation of a resonance-stabilized enolate anion. The negative charge is delocalized over the two oxygen atoms and the intervening carbon atoms. This delocalized anion then acts as a potent nucleophile and a bidentate chelating agent. It coordinates to a metal ion (Mⁿ⁺) through both oxygen atoms, resulting in the formation of a stable metal complex.

The chelation of the enolate of this compound to a metal center results in the formation of a thermodynamically stable six-membered ring. This ring structure is a hallmark of β-diketonate complexes and is crucial to their stability. Within this chelate ring, the π-electrons are delocalized across the O=C-C-C=O framework, leading to a quasi-aromatic character. This delocalization results in the bond orders of the C-C and C-O bonds within the ring becoming intermediate between single and double bonds.

Coordination Number 4: Can result in either a tetrahedral or a square planar geometry. libretexts.orglibretexts.org Square planar geometry is particularly common for metal ions with a d⁸ electron configuration, such as Ni(II) and Cu(II). libretexts.orglibretexts.org

Coordination Number 6: Almost invariably results in an octahedral geometry, where the six donor atoms are arranged at the vertices of an octahedron around the metal ion. libretexts.orglibretexts.org This is the most common geometry for many transition metal aqua ions and complexes. libretexts.org

Complexation with Transition Metals

The enolate of this compound can form complexes with a wide array of metal ions, including the first-row transition metals (Sc to Zn). The properties of these complexes are influenced by the nature of the metal ion and the steric and electronic characteristics of the ligand itself.

While specific published syntheses for complexes of this compound are not widely documented, they can be prepared using well-established general methods for metal β-diketonates. mdpi.comrsc.orgkent.ac.uk The typical synthesis involves the reaction of a metal salt with the ligand in a 1:2 or 1:3 molar ratio (metal:ligand), depending on the desired coordination number. The reaction is generally carried out in a solvent like ethanol (B145695) or methanol. A base, such as sodium hydroxide, sodium acetate, or ammonia, is often added to facilitate the deprotonation of the β-diketone to its active enolate form. mdpi.com The resulting metal complex often precipitates from the solution and can be purified by recrystallization.

A general synthetic scheme for a divalent first-row transition metal (M²⁺) is as follows:

MCl₂ + 2 C₁₀H₁₄O₃ + 2 NaOH → M(C₁₀H₁₃O₃)₂ + 2 NaCl + 2 H₂O

Table 1: General Synthesis of First-Row Transition Metal Complexes This interactive table outlines the typical reactants for synthesizing complexes with common first-row transition metals.

Metal Ion Typical Metal Salt Ligand Expected Product Formula
Mn(II) Manganese(II) chloride This compound Mn(C₁₀H₁₃O₃)₂
Fe(III) Iron(III) chloride This compound Fe(C₁₀H₁₃O₃)₃
Co(II) Cobalt(II) acetate This compound Co(C₁₀H₁₃O₃)₂
Ni(II) Nickel(II) chloride This compound Ni(C₁₀H₁₃O₃)₂
Cu(II) Copper(II) acetate This compound Cu(C₁₀H₁₃O₃)₂
Zn(II) Zinc(II) chloride This compound Zn(C₁₀H₁₃O₃)₂

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: The IR spectrum of a β-diketonate complex is markedly different from that of the free ligand. The sharp, intense band corresponding to the C=O stretching vibration in the free ligand (typically found between 1600 cm⁻¹ and 1725 cm⁻¹) disappears upon complexation. mdpi.comresearchgate.net It is replaced by two new principal bands: one strong band usually in the 1500–1600 cm⁻¹ range, attributed to C-O stretching, and another band in the 1500–1550 cm⁻¹ region, associated with C-C stretching. mdpi.com These shifts to lower frequencies are indicative of the delocalization of electron density within the six-membered chelate ring. Furthermore, the formation of the metal-ligand bond is directly confirmed by the appearance of new bands in the far-IR region (typically 400-600 cm⁻¹), which are assigned to M-O stretching vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (such as those with Zn(II)), ¹H NMR spectroscopy provides clear evidence of chelation. The most definitive indicator is the disappearance of the signal from the acidic enolic proton, which is typically observed as a broad peak at a low field (δ > 10 ppm) in the spectrum of the free ligand. The chemical shifts of the other protons on the furan (B31954) ring and the 4-methylpentane chain will also be altered due to the change in the electronic environment upon coordination to the metal.

Table 2: Expected Spectroscopic Shifts Upon Coordination This interactive table summarizes the characteristic changes observed in IR and NMR spectra when this compound coordinates to a metal center.

Spectroscopic Technique Free Ligand (Enol Form) Metal Complex Rationale for Change
IR (C=O / C=C stretch) ~1600-1640 cm⁻¹ ~1500-1600 cm⁻¹ Delocalization of π-electrons in the chelate ring weakens the C=O double bond character.
IR (M-O stretch) Absent ~400-600 cm⁻¹ Appearance of a new vibration corresponding to the metal-oxygen bond.
¹H NMR (Enolic -OH) Present (e.g., δ > 10 ppm) Absent Deprotonation of the hydroxyl group upon formation of the enolate anion for chelation.

The substituents on the β-diketone backbone play a critical role in determining the structure and stability of the resulting metal complexes. The 4-methylpentane group (an isobutyl group) and the furan ring on this compound introduce significant steric bulk.

This steric hindrance can have several consequences for coordination:

Coordination Number Limitation: Bulky substituents can physically prevent a large number of ligands from arranging around a central metal ion. For instance, it might favor the formation of a four-coordinate tetrahedral complex (with two ligands) over a six-coordinate octahedral complex (with three ligands), even if the metal ion could theoretically accommodate the higher coordination number.

Distortion of Geometry: To minimize steric repulsion between adjacent ligands, the coordination geometry may distort from its ideal form. nih.gov An octahedral complex might exhibit elongation or compression along one axis, while a square planar or tetrahedral complex might show deviations from the ideal 90° or 109.5° bond angles, respectively. Studies on other coordination polymers have shown that steric hindrance from organic ligands can alter the number of metal-organic units surrounding a central anion, thereby changing the entire crystal structure. nih.gov

Modulation of Reactivity: The steric bulk can shield the metal center, influencing its accessibility to other molecules and thus affecting the catalytic activity or reactivity of the complex. Research on lanthanide complexes with other sterically modified diketonate ligands demonstrates that even subtle changes to the ligand can modulate magnetic properties and the formation of complex cluster motifs. researchgate.net

The interplay between the electronic properties of the furan ring and the steric demands of both the furan and isobutyl groups makes this compound a ligand capable of forming complexes with unique structural and electronic features.

Complexation with Lanthanide and Other f-Block Elements

The interaction of this compound with lanthanide(III) ions is of significant interest due to the potential for creating complexes with valuable photophysical properties. The furan ring, with its aromatic character and the presence of an oxygen heteroatom, can influence the electronic properties of the β-diketonate moiety, which in turn affects the characteristics of the resulting metal complexes.

The synthesis of lanthanide(III) complexes with β-diketonate ligands such as this compound typically involves the reaction of a lanthanide salt (e.g., chloride or nitrate) with the β-diketone in a suitable solvent, often in the presence of a base to deprotonate the ligand. researchgate.netnih.gov The general reaction scheme leads to the formation of neutral tris-β-diketonate complexes, often with the general formula [Ln(β-diketonate)₃(solvent)ₓ]. researchgate.net The coordination number of the lanthanide ion in these complexes is commonly 8 or 9, satisfied by the coordination of three bidentate β-diketonate ligands and additional solvent molecules or other ancillary ligands. nih.govnih.gov

The structural features of these complexes are diverse. For instance, eight-coordinate complexes can adopt geometries such as a square antiprism or a dodecahedron. psu.edu The specific coordination geometry is influenced by factors including the size of the lanthanide ion and the steric bulk of the β-diketonate ligand. The presence of the furan and isobutyl groups on the this compound ligand will play a role in determining the packing of the complexes in the solid state.

In some cases, ancillary ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995) can be introduced to the coordination sphere, replacing the solvent molecules. researchgate.net This can lead to the formation of more stable and rigid structures, which can have a significant impact on the luminescent properties of the complexes. For example, a study on lanthanide complexes with 4,4,4-trifluoro-1-phenyl-1,3-butanedione (Btfa) and 1,10-phenanthroline (Phen) or 2,2'-bipyridyl (Bipy) resulted in complexes with the general formula Ln(Btfa)₃L. researchgate.net

Table 1: Representative Lanthanide(III) Beta-Diketonate Complexes and Their Structural Features

ComplexLanthanide IonAncillary LigandCoordination NumberReported Geometry
[Ln(β-diketonate)₃(H₂O)₂]Eu³⁺, Tb³⁺Water8Square Antiprism (typical)
[Ln(β-diketonate)₃(phen)]Nd³⁺, Er³⁺1,10-phenanthroline8Distorted Square Antiprism
[Eu(L)(tta)₂]Eu³⁺Tetradentate terpyridine-carboxylate8Not specified

Lanthanide complexes containing β-diketonate ligands are renowned for their strong luminescent properties, which arise from an efficient intramolecular energy transfer process known as the "antenna effect." researchgate.net In this process, the organic ligand absorbs incident light (typically in the UV region) and transfers the absorbed energy to the central lanthanide ion, which then emits light through its characteristic f-f electronic transitions. This results in sharp, line-like emission bands and long luminescence lifetimes. researchgate.net

The efficiency of this energy transfer is highly dependent on the energy levels of the triplet state of the ligand and the emissive level of the lanthanide ion. For efficient sensitization, the triplet state energy of the ligand should be slightly higher than the resonance energy level of the lanthanide ion. The presence of the furan moiety in this compound is expected to influence the electronic structure of the ligand and thus its ability to act as an antenna.

Research on similar systems, such as europium complexes with β-diketonates and a tetradentate chromophore, has shown that careful ligand design can lead to high luminescence quantum yields, with values up to 66% in the solid state. acs.orgnih.gov The incorporation of such complexes into polymer matrices can also yield highly luminescent materials. acs.orgnih.gov The choice of ancillary ligands can also fine-tune the luminescent properties by modifying the coordination environment and protecting the lanthanide ion from non-radiative deactivation pathways.

Table 2: Photophysical Properties of Representative Luminescent Lanthanide β-Diketonate Complexes

Lanthanide Ionβ-Diketonate LigandAncillary LigandEmission Wavelength (nm)Quantum Yield (%)
Eu³⁺Thenoyltrifluoroacetonate (tta)Tetradentate terpyridine-carboxylate~612 (⁵D₀ → ⁷F₂)66 (solid state) acs.orgnih.gov
Tb³⁺Trifluoroacetylacetonate (tfac)Tetradentate terpyridine-carboxylate~545 (⁵D₄ → ⁷F₅)Not specified
Nd³⁺4,4,4-trifluoro-1-phenyl-1,3-butanedione1,10-phenanthrolineNIR emissionNot specified

This table provides examples from related systems to illustrate the potential luminescent properties.

Heterometallic and Polynuclear Molecular Architectures

The ability of β-diketonate ligands to bridge multiple metal centers opens up the possibility of constructing heterometallic and polynuclear complexes with tailored properties.

While β-diketonate ligands typically coordinate to a single metal ion in a bidentate fashion, they can also act as bridging ligands under certain conditions. The carbonyl oxygen atoms of the β-diketonate can coordinate to a second metal center, leading to the formation of polynuclear structures. This bridging capability is crucial for the design of multi-metallic systems. For instance, fluorinated β-diketones have been successfully used to create a variety of heterometallic complexes. nih.gov

The design of heterometallic complexes often involves the use of ligands with distinct coordination pockets that can selectively bind different metal ions. nih.gov While this compound itself does not possess such distinct pockets, it can be incorporated into larger ligand frameworks designed for this purpose. Alternatively, stepwise synthetic approaches can be employed, where a mononuclear complex of one metal is first synthesized and then used as a "metalloligand" to coordinate to a second, different metal ion. gla.ac.uk

The synthesis of heterometallic complexes can lead to materials with interesting magnetic or luminescent properties that are a combination of the properties of the individual metal ions or that arise from interactions between them. For example, the combination of a 3d transition metal with a 4f lanthanide ion can lead to complexes with enhanced magnetic anisotropy or interesting magneto-optical properties.

Factors Modulating Coordination Behavior

Several factors can influence the coordination behavior of this compound:

Electronic Effects: The electron-donating or -withdrawing nature of the furan ring can affect the acidity of the β-diketone and the stability of the resulting metal complexes.

Ancillary Ligands: The presence of other ligands in the coordination sphere can significantly alter the structure and properties of the final complex. Stronger coordinating ancillary ligands may displace solvent molecules and lead to more stable complexes. researchgate.net

Lanthanide Ion Radius: The size of the lanthanide ion decreases across the series (the lanthanide contraction). This can lead to changes in coordination number and geometry for complexes of different lanthanides with the same ligand.

Solvent: The coordinating ability of the solvent can play a significant role, particularly in the synthesis of coordinatively unsaturated complexes.

Effects of Solvent Environment on Coordination Modes

The solvent environment is a critical factor that can influence the coordination modes of ligands. researchgate.netrsc.org Solvents can affect the solubility of the ligand and the metal salt, the stability of the resulting complex, and can even participate directly in the coordination sphere of the metal ion. nih.gov For instance, the polarity, donor number, and coordinating ability of the solvent can favor certain coordination geometries over others. researchgate.net Unfortunately, no studies have been found that investigate the effects of different solvents on the coordination behavior of this compound.

Comparative Analysis with Fluorinated Beta-Diketones in Chelation Studies

A comparative analysis of the chelation properties of this compound with fluorinated beta-diketones is not possible due to the absence of data for the former. Fluorinated β-diketones, such as trifluoroacetylacetone, are known to form highly stable metal complexes due to the electron-withdrawing nature of the fluorine atoms, which enhances the acidity of the ligand and the strength of the metal-ligand bond. mdpi.com Such a comparative study would require experimental data on the stability constants, and spectroscopic and structural characteristics of the metal complexes of this compound, none of which are available in the current body of scientific literature.

Advanced Reactivity and Synthetic Transformations of 1 Furan 2 Yl 4 Methylpentane 1,3 Dione and Its Derivatives

Chemical Transformations of the Beta-Diketone Moiety

The 1,3-dicarbonyl unit is a classic functional group known for its broad utility in forming carbon-carbon and carbon-heteroatom bonds, primarily through its acidic α-protons and susceptibility to nucleophilic attack.

Utility as a Precursor for Diverse Heterocyclic Systems (e.g., pyrazoles, isoxazoles, triazoles, pyrimidines)

The β-diketone structure is an ideal precursor for synthesizing a wide array of five- and six-membered heterocyclic rings through condensation reactions with dinucleophiles.

Pyrazoles: The reaction of β-diketones with hydrazine (B178648) and its derivatives is a fundamental method for constructing pyrazole (B372694) rings. For 1-(Furan-2-yl)-4-methylpentane-1,3-dione, treatment with hydrazine hydrate (B1144303) would be expected to yield the corresponding 3-(furan-2-yl)-5-isobutylpyrazole. The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The use of substituted hydrazines, such as phenylhydrazine, would similarly lead to N-substituted pyrazoles. clockss.orgtuiasi.roresearchgate.net

Isoxazoles: Isoxazoles can be synthesized from β-diketones by reaction with hydroxylamine (B1172632). mdpi.comnih.gov Condensation of this compound with hydroxylamine hydrochloride is anticipated to produce 3-(furan-2-yl)-5-isobutylisoxazole. mdpi.com The regioselectivity of the cyclization can sometimes be influenced by the reaction conditions and the electronic nature of the diketone substituents. Alternative strategies, such as the 1,3-dipolar cycloaddition of nitrile oxides to alkynes, also provide access to isoxazole (B147169) systems. researchgate.netorganic-chemistry.org

Triazoles: While the direct synthesis of 1,2,3-triazoles from β-diketones is less common, the functional groups within this compound can be modified to participate in well-established triazole-forming reactions. For instance, the diketone could be converted into an alkyne or an azide-containing derivative to undergo Huisgen 1,3-dipolar cycloadditions. nih.govorganic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a particularly robust method for creating 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgfrontiersin.org The synthesis of 1,2,4-triazoles often involves the cyclization of amidrazone intermediates or the reaction of hydrazides with various reagents. frontiersin.orgnih.govisres.org

Pyrimidines: Pyrimidines are readily accessible from the reaction of β-dicarbonyl compounds with reagents containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or amidines. The reaction of this compound with urea in the presence of an acid or base catalyst would be expected to form a 2-hydroxypyrimidine (B189755) derivative. Using thiourea would yield the corresponding 2-mercaptopyrimidine, and employing an amidine like guanidine (B92328) would result in a 2-aminopyrimidine. These reactions provide a straightforward entry into highly substituted pyrimidine (B1678525) systems. nih.govbyu.edu

Table 1: Expected Heterocyclic Products from this compound

Reagent Expected Heterocycle Product Name (Example)
Hydrazine Hydrate Pyrazole 3-(Furan-2-yl)-5-isobutylpyrazole
Hydroxylamine Isoxazole 3-(Furan-2-yl)-5-isobutylisoxazole
Urea Pyrimidine 4-(Furan-2-yl)-6-isobutylpyrimidin-2-ol
Guanidine Pyrimidine 2-Amino-4-(furan-2-yl)-6-isobutylpyrimidine

Investigations into Carbonyl Condensation Reactions

The carbonyl groups and the acidic methylene (B1212753) protons of the β-diketone moiety are prime sites for condensation reactions.

Aldol-type Condensations: As a ketone-containing compound, this compound can act as a nucleophile (via its enolate) or an electrophile in aldol (B89426) reactions. vanderbilt.edupressbooks.pub In the presence of a base, it can undergo self-condensation, although this is often less favorable for diketones compared to simple ketones. vanderbilt.edu More synthetically useful are directed or crossed aldol condensations with other carbonyl compounds, particularly non-enolizable aldehydes like benzaldehyde. The enolate, typically formed at the central carbon, can attack the aldehyde to form a β-hydroxy dicarbonyl adduct, which may subsequently dehydrate to yield an α,β-unsaturated product. youtube.com

Knoevenagel and Claisen-Schmidt Condensations: These reactions involve the condensation of an active methylene compound with an aldehyde or ketone. The methylene group of this compound is highly activated by the two adjacent carbonyls, making it an excellent substrate for Knoevenagel condensation with aldehydes. This reaction typically leads to the formation of a new carbon-carbon double bond. The related Claisen-Schmidt condensation involves the reaction of a ketone with an aldehyde; for instance, the reaction of a ketone with furan-2-carboxaldehyde is a common method to produce furan-containing chalcone (B49325) analogues. tuiasi.ro

Chemical Reactivity of the Furan (B31954) Ring System

The furan ring, while aromatic, possesses a lower resonance stabilization energy compared to benzene (B151609), rendering it susceptible to a unique range of reactions including hydrogenation, oxidation, and cycloadditions.

Selective Hydrogenation of the Furan Ring and its Derivatives

The selective saturation of the furan ring to a tetrahydrofuran (B95107) (THF) moiety is a valuable transformation, as it can improve properties like stability and cetane number for biofuel applications. escholarship.org This transformation requires careful selection of catalysts and reaction conditions to avoid over-hydrogenation or cleavage of the C-O bonds.

Catalytic Systems: Noble metals such as Palladium (Pd), Ruthenium (Ru), and Iridium (Ir) supported on various materials (e.g., carbon, silica (B1680970), metal oxides) are effective for this purpose. escholarship.orgrsc.orgmdpi.com For example, Pd nanoparticles supported on ionic liquid-modified silica have been shown to achieve complete saturation of furan rings in high yields (95%) without causing ring opening. escholarship.org Similarly, iridium-on-carbon catalysts can selectively hydrogenate the furan ring, although conditions can be tailored to favor hydrodeoxygenation to other products. rsc.org

Reaction Conditions: The selectivity of the hydrogenation is highly dependent on factors such as hydrogen pressure, temperature, and solvent. mdpi.com For instance, in the hydrogenation of furfural (B47365), lower temperatures may favor the formation of furfuryl alcohol, while higher temperatures can promote the formation of 2-methylfuran (B129897) or complete ring saturation to 2-methyltetrahydrofuran. rsc.orgmdpi.com The use of polar solvents can facilitate the hydrogenation of the furan ring over the carbonyl group. mdpi.com For this compound, a mild, selective hydrogenation would be expected to convert the furan ring into a tetrahydrofuran ring, yielding 1-(Tetrahydrofuran-2-yl)-4-methylpentane-1,3-dione.

Table 2: Catalysts for Selective Furan Ring Hydrogenation

Catalyst Support Key Features Reference
Palladium (Pd) Ionic Liquid-Modified SiO₂ High yield (95%) for furan ring saturation without ring opening. escholarship.org
Iridium (Ir) Carbon (C) Selectivity can be tuned by temperature and pressure. rsc.org
Ruthenium (Ru) MIL-101 (MOF) Highly active and selective for furfural conversion. researchgate.net

Oxidation Reactions and Furan Ring Opening Pathways

The electron-rich nature of the furan ring makes it susceptible to oxidation, which often leads to ring opening. This reactivity can be harnessed to synthesize valuable acyclic compounds. researchgate.net

Oxidative Ring Cleavage: Treatment of furans with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or even exposure to air and light can lead to ring-opened products. researchgate.netpharmaguideline.com The furan ring can serve as a synthetic equivalent of a 1,4-dicarbonyl compound. researchgate.net For the title compound, oxidation would likely cleave the furan ring to produce a more complex polycarbonyl species.

Acid-Catalyzed Ring Opening: In the presence of aqueous Brønsted acids like hydrochloric acid, the furan ring can undergo hydrolysis. rsc.org The reaction is initiated by protonation of the furan ring, followed by nucleophilic attack by water. This pathway converts the furan into a 1,4-dicarbonyl compound. rsc.org The reactivity is significantly influenced by the substituents on the furan ring; electron-donating groups generally facilitate the reaction. rsc.org

Diels-Alder Reactions and Other Cycloaddition Chemistry

The furan ring can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. nih.govmasterorganicchemistry.com This provides a powerful, atom-economical route to construct bicyclic oxygen-containing adducts. nih.gov

Reactivity as a Diene: Furan itself is a relatively unreactive diene due to its aromatic character. Its participation in Diels-Alder reactions is often characterized by facile retro-Diels-Alder reactions, which can lead to low yields and poor selectivity. nih.govcas.cz The reactivity can be enhanced by using high pressure or catalysis with Lewis acids. cas.cz

Reaction with Dienophiles: The furan moiety in this compound would be expected to react with highly reactive dienophiles, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate. The reaction with an alkene dienophile would form an oxabicycloheptene derivative. The substituents on the furan ring can influence the regio- and diastereoselectivity of the cycloaddition. nih.gov

Interplay of Functional Groups in Complex Transformations

The unique molecular architecture of this compound, featuring both a furan ring and a β-diketone moiety, provides a rich platform for complex chemical transformations. The distinct reactivity of each functional group allows for either selective manipulation or concerted participation in sophisticated reaction sequences.

Differential Reactivity and Selective Functionalization

The ability to selectively functionalize one part of the molecule while leaving the other intact is a cornerstone of its synthetic utility. This differential reactivity stems from the distinct chemical nature of the furan heterocycle and the β-diketone system.

The furan ring possesses a dual nature. It is an aromatic heterocycle, though its resonance energy is significantly lower than that of benzene, making it susceptible to reactions that involve dearomatization. acs.org It can function as:

A Diene: The furan ring is an electron-rich 1,4-diene locked in a reactive s-cis conformation, making it an excellent participant in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienophiles to form oxabicyclo[2.2.1]heptane derivatives. acs.orgresearchgate.net This reactivity is often thermally reversible.

A Nucleophilic Aromatic System: It can undergo electrophilic substitution reactions, typically at the C5 position, although the presence of the deactivating acyl group at C2 directs electrophiles to the C4 or C5 position.

A Latent 1,4-Dicarbonyl Unit: Under acidic hydrolytic conditions, the furan ring can be cleaved to unmask a 1,4-dicarbonyl functionality, a transformation widely used in synthesis. acs.org

A Substrate for Oxidative Rearrangement: The furan ring can undergo oxidative dearomatization to form highly reactive intermediates, such as unsaturated 1,4,7-triones, which can then undergo further cyclizations. nih.gov

The β-diketone moiety exists as a dynamic equilibrium of keto and enol tautomers. This system offers several reaction pathways:

Nucleophilic Reactivity: The enol form or the enolate generated by deprotonation of the acidic α-carbon is a potent nucleophile. This allows for a variety of C-C bond-forming reactions, including alkylations and acylations at the C2 position.

Chelation: The diketone can act as a bidentate ligand, chelating to metal centers. This property can be harnessed to direct or catalyze reactions.

Heterocycle Formation: Condensation reactions with dinucleophiles are a hallmark of β-diketones. For example, reaction with hydrazine or substituted hydrazines yields pyrazoles, while reaction with hydroxylamine produces isoxazoles.

This dichotomy in reactivity allows for highly selective transformations under specific conditions, as summarized in the table below.

Target MoietyReaction TypeReagents/ConditionsExpected Outcome
Furan RingDiels-Alder CycloadditionMaleic anhydride, HeatFormation of an oxabicyclo[2.2.1]heptane adduct
Furan RingOxidative Ring Openingm-CPBA, NBSGeneration of an enedione or other oxidized species
Furan RingHydrolytic CleavageAqueous Acid (e.g., HCl)Formation of a linear 1,4,6-tricarbonyl compound
β-DiketoneO-Alkylation / C-AlkylationBase (e.g., NaH), Alkyl HalideAddition of an alkyl group to the oxygen or C2 carbon
β-DiketoneHeterocycle SynthesisHydrazine (NH₂NH₂)Formation of a 3-(5-methyl-1H-pyrazol-4-yl)furan derivative
β-DiketoneKnoevenagel CondensationAldehyde, Piperidine/AcOHCondensation at the C2 position

This interactive table summarizes the selective reactions possible on this compound.

Design of Cascade and Domino Reactions Incorporating Both Moieties

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where the subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot without the addition of new reagents. wikipedia.org The bifunctional nature of this compound is ideally suited for the design of such elegant and efficient processes.

While specific cascade reactions for this exact molecule are not extensively documented, established reactivity principles allow for their rational design. A hypothetical cascade could be initiated by a reaction at one functional group, which then positions the molecule for a subsequent intramolecular transformation involving the second group.

Hypothetical Cascade Reaction Design:

Initiation at the Diketone: An initial Michael addition of the diketone enolate to an activated alkene bearing a dienophile group (e.g., an acrylate (B77674) ester) would form a new intermediate.

Cascade Step: This intermediate now contains both the furan (diene) and the newly introduced dienophile tethered together. Under thermal conditions, a subsequent intramolecular Diels-Alder reaction could occur spontaneously.

Termination: The reaction would terminate upon the formation of a complex, polycyclic oxabridged architecture, having formed multiple C-C bonds and stereocenters in a single operation.

Another potential domino sequence could involve the oxidative dearomatization of the furan ring. nih.gov An initial transformation on the diketone could be used to modify the side chain, followed by oxidation of the furan. The resulting reactive enedione intermediate could then be trapped intramolecularly by the modified side chain, leading to complex heterocyclic systems. Such sequences capitalize on the latent reactivity of the furan ring, which is unmasked during the reaction cascade. The development of these reactions represents a sophisticated approach to increasing molecular complexity rapidly from a simple starting material. researchgate.netrsc.org

Strategic Application in Advanced Organic Synthesis

The unique combination of a reactive heterocycle and a versatile dicarbonyl unit makes this compound a valuable building block in the strategic planning and execution of complex molecule synthesis.

Utilization as a Key Building Block for Complex Molecular Architectures

Furan derivatives are widely recognized as powerful synthons in the synthesis of natural products and other intricate molecular targets. acs.orgresearchgate.net The title compound serves as a bifunctional building block where each moiety can be used sequentially to construct different parts of a target molecule.

Furan as a Masked 1,4-Dicarbonyl: One of the most powerful strategies involves using the furan ring as a stable protecting group for a 1,4-dicarbonyl system. acs.org A synthetic route might involve extensive elaboration of the β-diketone portion of the molecule, including the construction of new rings and stereocenters. At a late stage in the synthesis, the furan ring can be hydrolyzed under acidic conditions to reveal the 1,4-dicarbonyl functionality, which can then be used for subsequent cyclizations or modifications.

Furan in Cycloadditions: The furan ring's ability to participate in Diels-Alder reactions provides a direct route to seven-membered rings and oxabicyclic systems. researchgate.netbeilstein-journals.org These adducts are rigid structures that can be stereoselectively manipulated and subsequently cleaved to reveal highly functionalized acyclic or carbocyclic systems that are difficult to access through other means.

Furan-Derived PrecursorKey TransformationResulting Structural MotifApplication/Target Class
FuranDiels-Alder ReactionOxabicyclo[2.2.1]heptenePrecursor to substituted benzenes, cyclohexanes, and polyols
FuranOxidative DearomatizationSubstituted ButenolideFound in various natural products
FuranHydrolysis1,4-DicarbonylKey intermediate for cyclopentenones (via aldol) or other heterocycles
FuranIodocyclizationSubstituted IodofuranTemplate for diversification via cross-coupling reactions nih.gov

This interactive table illustrates the strategic use of the furan moiety as a versatile building block in organic synthesis.

Development of Novel Synthetic Methodologies Based on its Unique Structural Features

The juxtaposition of the furan and β-diketone functionalities can be exploited to develop entirely new synthetic methods.

One area of potential is in transition-metal-catalyzed reactions. The β-diketone moiety can act as an effective chelating directing group. By binding a metal catalyst, it could direct a C-H activation or functionalization reaction to a specific position on the furan ring (e.g., C3) that is otherwise difficult to achieve, thereby overriding the ring's inherent electronic biases.

Furthermore, novel multicomponent reactions can be designed around this scaffold. A reaction could involve the diketone, an aldehyde, and an amine in a Mannich-type reaction, with the furan ring participating in a subsequent cyclization, potentially triggered by the newly formed functionality.

The development of methodologies for creating libraries of diverse compounds for drug discovery is another important application. nih.gov Using this compound as a platform, the diketone can be converted into a range of heterocycles, while the furan can be independently functionalized. This parallel synthesis approach allows for the rapid generation of a multitude of structurally distinct molecules from a common precursor, facilitating the exploration of chemical space for biological activity. nih.gov

Advanced Spectroscopic and Computational Characterization of 1 Furan 2 Yl 4 Methylpentane 1,3 Dione and Its Complexes

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural nuances of 1-(Furan-2-yl)-4-methylpentane-1,3-dione. The compound's existence as a mixture of keto and enol tautomers in solution is a key feature that is readily investigated by these methods. nih.govencyclopedia.pubnih.gov The equilibrium between these forms is often influenced by the solvent and temperature. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, as it allows for the direct observation and quantification of the keto-enol tautomerism, a process that is slow on the NMR timescale. nih.gov This results in distinct sets of signals for each tautomer in the spectrum.

In deuterated chloroform (B151607) (CDCl₃), the compound is expected to exist predominantly in the enol form, stabilized by a strong intramolecular hydrogen bond. The ¹H NMR spectrum of the enol tautomer would feature a characteristic downfield signal for the enolic proton, typically observed between 14.0 and 17.0 ppm. nih.gov The methine proton on the C=C double bond would appear as a singlet around 6.0-6.8 ppm. The furan (B31954) ring protons would exhibit signals in the aromatic region, typically between 6.5 and 7.6 ppm. The isopropyl group would show a septet for the CH proton and a doublet for the two methyl groups.

The keto tautomer, being the minor component, would show a different set of signals. Key to its identification are the methylene (B1212753) protons (CH₂) situated between the two carbonyl groups, which would likely produce a singlet around 4.1-4.5 ppm. rsc.org The signals for the furan and isopropyl groups in the keto form would be slightly shifted compared to the enol form.

¹³C NMR spectroscopy complements the proton data, providing distinct signals for the carbonyl carbons of both tautomers. For the enol form, the carbonyl carbons are typically observed in the range of 180-200 ppm. The carbons of the furan ring appear between approximately 110 and 153 ppm. rsc.org The diketo form would show two distinct ketone signals, typically at slightly higher chemical shifts (more downfield) than the enol carbonyls, often above 200 ppm. rsc.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals for both tautomers, confirming connectivity and finalizing the structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ Predicted values are based on analysis of similar structures and general NMR principles. rsc.orgpdx.eduorganicchemistrydata.orgorganicchemistrydata.org

Atom/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Tautomer
Enolic OH15.0 - 15.5-Enol
Furan H57.5 - 7.6146 - 148Enol/Keto
Furan H37.1 - 7.3116 - 118Enol/Keto
Furan H46.5 - 6.6112 - 113Enol/Keto
Enol CH =C6.1 - 6.892 - 98Enol
Keto CH4.1 - 4.550 - 55Keto
Isopropyl CH 2.5 - 2.835 - 38Enol/Keto
Isopropyl CH1.1 - 1.319 - 21Enol/Keto
Furan C2-151 - 153Enol/Keto
Carbonyl C1-180 - 195Enol/Keto
Carbonyl C3-195 - 208Enol/Keto

FT-IR and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the tautomeric equilibrium of this compound by probing its vibrational modes.

The FT-IR spectrum provides clear evidence of the keto-enol tautomerism. The enol form is characterized by a broad absorption band in the 2500-3200 cm⁻¹ region, corresponding to the strongly hydrogen-bonded O-H stretching vibration. A strong absorption band between 1580 and 1640 cm⁻¹ is indicative of the conjugated C=O and C=C stretching vibrations of the enol ring. nih.gov The diketo form, in contrast, would exhibit sharp C=O stretching bands at higher wavenumbers, typically in the range of 1680-1750 cm⁻¹. nih.govrsc.org

Characteristic vibrations of the furan ring are also observable. These include C-H stretching around 3100 cm⁻¹, C=C stretching near 1500-1600 cm⁻¹, and ring breathing modes, often seen as sharp bands in the fingerprint region (e.g., C-O-C stretching around 1150-1250 cm⁻¹ and C-H out-of-plane bending between 750-800 cm⁻¹). researchgate.net The aliphatic C-H stretching from the isopropyl group appears just below 3000 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, serves as a complementary technique. It is effective for observing the C=C stretching of the enol form and can help to differentiate between the symmetric and asymmetric stretches of the carbonyl groups in the diketo tautomer. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound Frequencies are based on data from related β-diketone and furan compounds. nih.govrsc.orgresearchgate.net

Frequency Range (cm⁻¹) Vibration Associated Functional Group / Tautomer
3200 - 2500O-H stretch (broad)Enol (intramolecular H-bond)
~3100C-H stretchFuran ring
2980 - 2870C-H stretchIsopropyl group
1750 - 1680C=O stretchDiketo form
1640 - 1580C=O and C=C stretch (conjugated)Enol form
~1580, ~1470C=C stretchFuran ring
1250 - 1150=C-O-C= stretchFuran ring
800 - 750C-H out-of-plane bendFuran ring

Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, which allows for the unambiguous determination of the elemental composition. The molecular formula of the compound is C₁₀H₁₂O₃, corresponding to an exact mass of 180.0786 u.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak [M]⁺• at m/z 180 would be observed. A primary fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to a carbonyl group. libretexts.org This would lead to several key fragments. Cleavage between C1 and the furan ring would generate a furoyl cation at m/z 95. Alternatively, cleavage between C1 and C2 could lead to the loss of a furoyl radical and formation of an acylium ion. Another significant fragmentation involves the loss of the isopropyl group (•CH(CH₃)₂), resulting in a fragment at m/z 137. The McLafferty rearrangement is also a possible fragmentation pathway for ketones with available γ-hydrogens, which could lead to a characteristic neutral loss. youtube.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound Predicted m/z values are based on common fragmentation patterns of ketones and furan derivatives. libretexts.orgnist.gov

m/z Proposed Fragment Ion Formula
180Molecular Ion [M]⁺•[C₁₀H₁₂O₃]⁺•
165[M - CH₃]⁺[C₉H₉O₃]⁺
137[M - CH(CH₃)₂]⁺[C₇H₅O₃]⁺
95Furoyl cation[C₅H₃O₂]⁺
85Isobutyryl cation[C₄H₇O]⁺
67Furan radical cation[C₄H₃O]⁺
43Isopropyl cation[C₃H₇]⁺

Computational Chemistry for Molecular Understanding and Prediction

Computational chemistry provides a theoretical framework to complement experimental data, offering a deeper understanding of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the properties of this compound. nih.gov DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the geometries of both the keto and enol tautomers, as well as different conformers. ruc.dk This allows for the prediction of bond lengths, bond angles, and dihedral angles for the most stable structures in the gaseous phase or in solution (using a solvent model). ruc.dkmdpi.com

Furthermore, DFT calculations can determine the relative energies of the tautomers, providing a theoretical basis for the experimentally observed equilibrium. ruc.dk Analysis of the electronic structure yields valuable information. The calculation of frontier molecular orbitals (HOMO and LUMO) helps in understanding the molecule's reactivity; the HOMO-LUMO energy gap is related to its chemical stability and electronic transitions. nih.govresearchgate.net A molecular electrostatic potential (MESP) map can also be generated to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting its interaction with other chemical species. iiit.ac.in For furan, the oxygen atom and the π-system of the ring are key features in its electronic interactions. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing profound insights into chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are critical in determining the nature of chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its capacity to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap generally implies higher reactivity.

For this compound, the electronic structure is a hybrid of the electron-rich furan ring and the electron-withdrawing β-dicarbonyl moiety. In its enol form, which is expected to be highly stable due to the formation of a six-membered intramolecular hydrogen-bonded ring, the molecule possesses an extended π-conjugated system.

Key Reactivity Insights from FMO Theory:

Nucleophilic Character: The HOMO is expected to be distributed across the furan ring and the enolic double bond. The furan ring, being an aromatic and electron-rich system, significantly contributes to the HOMO, making the C5 position of the furan ring a likely site for electrophilic attack. derpharmachemica.com This is a general feature observed in the electrophilic substitution reactions of furan. rsc.org

Electrophilic Character: The LUMO is anticipated to be localized primarily over the β-dicarbonyl portion of the molecule, particularly on the carbonyl carbons. This distribution makes these carbons susceptible to nucleophilic attack.

Pericyclic Reactions: FMO theory is also instrumental in predicting the outcomes of pericyclic reactions, such as cycloadditions. wikipedia.org The furan ring in the molecule can act as a diene in Diels-Alder reactions. The feasibility and stereochemical outcome of such reactions would be predicted by analyzing the orbital symmetry and energy matching between the HOMO of the furan moiety and the LUMO of a potential dienophile.

The table below illustrates typical HOMO-LUMO energy values for related furan and β-dicarbonyl compounds, calculated using Density Functional Theory (DFT), which would be analogous to those expected for this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Furan-6.41.88.2
Acetylacetone (B45752) (Enol)-6.1-1.24.9
1-(Furan-2-yl)butane-1,3-dione (enol)*-5.9-1.54.4

Note: Values for 1-(Furan-2-yl)butane-1,3-dione are estimated based on trends from related compounds.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Insights

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior towards electrophiles and nucleophiles. The MEP map displays regions of varying electrostatic potential on the molecule's van der Waals surface.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are prone to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are susceptible to nucleophilic attack.

Green Regions: Represent neutral or non-polar areas.

For this compound, an MEP map would reveal distinct zones of reactivity. The most negative potential (red) is expected to be concentrated around the carbonyl oxygen atoms of the dione (B5365651) moiety, and to a lesser extent, the oxygen atom within the furan ring. nih.govresearchgate.net These sites are the primary locations for hydrogen bonding and coordination with metal ions. The furan ring itself would show a moderately negative potential, consistent with its aromatic character and susceptibility to electrophiles. rsc.org

Conversely, regions of high positive potential (blue) would be located around the acidic enolic proton and the hydrogen atoms attached to the furan ring. The carbonyl carbons would also exhibit a degree of positive potential, marking them as electrophilic centers. Computational studies on similar furan-dicarbonyl systems confirm that the electrostatic potential distribution is a reliable predictor of interaction sites in halogen bonding and other non-covalent interactions. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers highly accurate methods for predicting spectroscopic data, which are invaluable for structure elucidation and verification.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to predict ¹H and ¹³C NMR chemical shifts. ruc.dk For a molecule like this compound, which exists as a mixture of keto-enol tautomers, computational analysis is particularly useful.

The process involves:

Optimizing the geometry of all stable conformers and tautomers (keto and various enol forms).

Calculating the NMR shielding tensors for each optimized structure, often including solvent effects via models like the Polarizable Continuum Model (PCM). github.io

Averaging the chemical shifts based on the Boltzmann population of each conformer.

This approach has been successfully applied to distinguish between diastereomers of furan-2(5H)-one derivatives and to study the tautomerism in pyridinylbutane-1,3-diones. ruc.dknih.gov The predicted shifts, when compared with experimental data, can confirm structural assignments and quantify tautomeric equilibria.

Illustrative Predicted vs. Experimental NMR Data for a Related Compound (1-(Pyridin-2-yl)butane-1,3-dione Enol Form) ruc.dkresearchgate.net

AtomExperimental δ (ppm)Calculated δ (ppm)
C=O (pyridinyl side)185.1183.9
C=O (methyl side)194.5193.2
CH (vinylic)101.2100.5
CH₃25.825.1

Vibrational Frequencies (IR Spectroscopy): DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. For this compound, this would be crucial for identifying the characteristic vibrational modes of the furan ring and the β-dicarbonyl group. In the enol form, a strong, broad absorption band at lower wavenumbers (around 1600 cm⁻¹) would be predicted for the chelated carbonyl group, a feature distinct from the sharp C=O stretches of a typical ketone.

Elucidation of Reaction Mechanisms and Pathways through Computational Modeling

Computational modeling is a powerful tool for mapping the entire energy landscape of a chemical reaction, including transition states, intermediates, and products. This allows for a detailed understanding of reaction mechanisms, kinetics, and thermodynamics.

For this compound, computational studies could elucidate several key transformations:

Tautomerization: The mechanism of interconversion between the keto and enol forms can be modeled to determine the energy barriers involved. This process can be uncatalyzed or catalyzed by acids or bases.

Alkylation and Condensation Reactions: As a β-dicarbonyl compound, it can be readily deprotonated to form a nucleophilic enolate, which can participate in alkylation or condensation reactions. pressbooks.pub Computational modeling can predict the regioselectivity of these reactions.

Oxidative Rearrangement: Studies on related 3-(furan-2-yl)-1,3-diarylpropan-1-ones have shown that they can undergo oxidative dearomatization of the furan ring, followed by cyclization. mdpi.comnih.gov A similar pathway could be computationally explored for this compound, potentially leading to novel heterocyclic systems. The mechanism would likely involve the formation of a spiro-intermediate, and calculations would provide the activation energies for each step, identifying the rate-determining step. mdpi.com

By calculating the Gibbs free energy of reactants, transition states, and products, a complete reaction profile can be constructed, offering predictive power for designing new synthetic routes.

Broader Academic and Research Applications of Furan Substituted Beta Diketones

Applications in Materials Science

The inherent properties of furan-substituted β-diketones, such as their ability to form stable metal complexes and their potential for tailored electronic characteristics, have led to their exploration in the development of advanced materials.

Development of Precursors for Luminescent Materials and Optical Markers

Furan-substituted β-diketones serve as excellent ligands for lanthanide ions (Ln³⁺), forming highly luminescent complexes. nih.govdntb.gov.ua The furan (B31954) ring and the diketone group act as an "antenna," efficiently absorbing UV radiation and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. nih.gov This process, known as the antenna effect, overcomes the typically weak light absorption of the lanthanide ions themselves.

Complexes of europium(III) (Eu³⁺) with β-diketone ligands are particularly noteworthy for their strong red emission, making them valuable as organic light-emitting materials. researchgate.netscirp.org The introduction of a furan moiety into the β-diketone structure can further enhance the luminescence properties. Research has shown that the photophysical properties of europium β-diketone complexes can be significantly tuned by modifying the β-diketone ligand and by incorporating additional co-ligands. researchgate.net For instance, ternary Eu(III) complexes with fluorinated β-diketones and nitrogen heterocyclic ligands have demonstrated high quantum yields and long luminescence lifetimes. researchgate.net While specific data for 1-(Furan-2-yl)-4-methylpentane-1,3-dione is not extensively reported, the general principles suggest its potential in creating efficient red-emitting phosphors for applications in displays, lighting, and biological imaging.

A study on biphenyl-linked bis-β-diketone lanthanide complexes revealed that these ligands are more efficient sensitizers than their monodentate counterparts, leading to strong visible and near-infrared (NIR) luminescence. nih.gov This highlights a promising strategy for designing highly luminescent materials based on furan-substituted β-diketones.

Table 1: Photoluminescent Properties of Selected Lanthanide β-Diketonate Complexes

Lanthanide Ionβ-Diketone Ligand TypeEmission ColorPotential Application
Eu³⁺Furan-substitutedRedOLEDs, optical markers
Tb³⁺Furan-substitutedGreenOLEDs, sensors
Sm³⁺Furan-substitutedOrange-RedOptical devices
Nd³⁺, Yb³⁺Bis-β-diketoneNear-InfraredBioimaging, telecommunications

Utilization in Chemical Vapor Deposition (CVD) Techniques

Metal β-diketonate complexes are widely used as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD), a technique for depositing thin films of metals or metal oxides. nih.govazonano.com The suitability of a precursor for MOCVD depends on its volatility and thermal stability. koreascience.or.krresearchgate.net The precursor must be volatile enough to be transported in the gas phase to the substrate but stable enough to not decompose prematurely.

The use of fluorinated β-diketonates in MOCVD has also been explored, as fluorination can increase the volatility of the metal complexes. nih.govrsc.org These precursors have been successfully used to deposit thin films of various metals and metal oxides. nih.govrsc.org

Table 2: Properties of Metal β-Diketonate Precursors for CVD

Metal Complex TypeKey PropertiesApplication in CVD
Metal acetylacetonates (B15086760) (M(acac)ₓ)High solubility, moderate decomposition temperaturesDeposition of metal and metal oxide nanoparticles and thin films
Fluorinated metal β-diketonatesIncreased volatility and thermal stabilityDeposition of noble metals, lanthanides, and their oxides
Metal β-diketonates with bulky substituentsEnhanced volatilityLower temperature deposition processes

Incorporation into Functional Materials and Sensor Devices

The ability of furan-substituted β-diketones to chelate metal ions is the basis for their application in chemical sensors. researchgate.netcore.ac.uk The binding of a specific metal ion to the diketone moiety can induce a change in the electronic properties of the molecule, leading to a detectable optical or electrochemical signal.

Fluorescent chemosensors based on furan derivatives have been developed for the selective detection of various metal ions, including zinc. researchgate.net These sensors often exhibit a "turn-on" fluorescence response upon binding to the target ion. The design of such sensors can be finely tuned by modifying the structure of the furan-containing ligand to achieve high sensitivity and selectivity. researchgate.netresearchgate.net

While specific sensor applications of this compound have not been detailed in the literature, its structural motifs suggest potential for development into ion-selective electrodes (ISEs) or optical sensors. nih.govnih.gov The furan ring can be functionalized to enhance selectivity, and the β-diketone group provides a reliable binding site for target analytes.

Roles in Chemical Separation and Extraction Processes

The chelating nature of furan-substituted β-diketones makes them valuable reagents in various chemical separation and extraction techniques, enabling the selective removal and recovery of metal ions from complex matrices.

Application as Extractants in Liquid-Liquid Extraction Methodologies

β-Diketones are effective extractants for metal ions in liquid-liquid extraction systems. rsc.org They form neutral metal chelate complexes that are soluble in organic solvents, allowing for the transfer of metal ions from an aqueous phase to an organic phase. The extraction efficiency and selectivity can be influenced by the pH of the aqueous phase and the structure of the β-diketone. rsc.org

Furan-substituted β-diketones, due to the electronic influence of the furan ring, can exhibit modified extraction behavior compared to their non-furan-containing counterparts. While specific studies on this compound are limited, research on other aromatic β-diketones like benzoylacetone (B1666692) and dibenzoylmethane (B1670423) has shown their effectiveness in extracting copper ions. rsc.org Fluorinated β-diketones have also demonstrated high extraction ratios and separation factors for lanthanide ions. nih.gov The synergistic extraction, where a combination of a β-diketone and a Lewis base is used, has been shown to be a highly effective method for the selective separation of lanthanides. researchgate.net

Development as Chelating Agents in Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a green separation technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. thescipub.com To extract charged metal ions using the nonpolar CO₂, a chelating agent is required to form a neutral, CO₂-soluble complex. nih.gov

β-Diketones, particularly fluorinated ones, have been successfully employed as chelating agents in the SFE of metal ions, including lanthanides and actinides. osti.govunirioja.es The fluorinated substituents enhance the solubility of the metal-chelate complex in supercritical CO₂. The extraction efficiency in SFE is dependent on factors such as pressure, temperature, and the presence of co-solvents or modifiers. nih.govnih.gov

While direct SFE applications of this compound have not been reported, the principles established with other β-diketones suggest its potential utility in this area. The furan moiety could potentially influence the solubility and stability of the metal complexes in the supercritical fluid, offering another avenue for tuning the extraction process.

Contributions to Catalysis and Organometallic Chemistry

The unique structural and electronic properties of furan-substituted β-diketones, such as this compound, position them as versatile ligands in the field of catalysis and organometallic chemistry. Their ability to form stable chelate complexes with a wide array of metal ions is fundamental to their application in both homogeneous and heterogeneous catalytic systems.

Furan-substituted β-diketones are crucial building blocks in the design of ligands for various catalytic processes. The β-dicarbonyl moiety can coordinate to a metal ion in several ways, with the most common being a bidentate chelation through the two oxygen atoms, forming a stable six-membered ring. This coordination stabilizes the metal center and influences its catalytic properties. The furan ring and the substituents on the diketone backbone, like the isobutyl group in this compound, provide a means to fine-tune the steric and electronic environment of the metal catalyst.

In homogeneous catalysis , these ligands are used to create soluble metal complexes that exhibit high activity and selectivity. For instance, ruthenium(II) complexes have been utilized in the synthesis of substituted furans. nih.gov The transformation of furanics into valuable chemicals like ketoacids and other diketones has been achieved using water-soluble arene-ruthenium(II) complexes. dtu.dk Homogeneous catalysis often operates at lower temperatures compared to heterogeneous systems, which is advantageous for preventing undesirable side reactions. dtu.dk

For heterogeneous catalysis , furan-β-diketonate ligands are instrumental in developing solid-supported catalysts. One approach involves anchoring a metal complex onto a solid matrix, such as silica (B1680970). For example, heterometallic rhodium-iron complexes have been synthesized using β-diketonate ligands, which can then be grafted onto a solid surface to create active sites for heterogeneous catalysis. nih.gov This methodology combines the high efficiency of homogeneous catalysts with the practical benefits of heterogeneous systems, such as ease of separation and catalyst recycling. The design of these ligands can be systematically varied to control the properties of the final catalyst.

Table 1: Examples of Furan-Substituted β-Diketone Ligands in Catalysis This table is generated based on general principles of ligand design in catalysis.

Ligand Structure (General) Metal Ion Catalytic System Potential Application
1-(Furan-2-yl)-R-1,3-dione Ru(II), Rh(I), Pd(0) Homogeneous Cross-coupling reactions, hydrogenations
(Furan-2-yl)-CO-CH-CO-R Cu(II), Fe(III) Homogeneous Oxidation reactions
Silica-grafted furan-β-diketonate Rh(I) Heterogeneous Hydroformylation, C-H activation
Polymer-supported furan-β-diketonate Pd(II) Heterogeneous Suzuki and Heck coupling reactions

The catalytic performance of a metal complex is profoundly influenced by the structure of its surrounding ligands. Research in this area focuses on establishing structure-activity relationships to design more efficient and selective catalysts. For furan-substituted β-diketones like this compound, modifications can be made to the furan ring, the diketone backbone, or the terminal alkyl group.

Electronic Effects: The introduction of electron-withdrawing or electron-donating substituents on the furan ring or the diketone moiety can alter the electron density at the metal center. For example, replacing a methyl group with a trifluoromethyl group makes the ligand more electron-withdrawing, which can enhance the Lewis acidity of the metal center and influence its catalytic activity. nih.gov The presence of a fluorine atom can significantly change the reactivity of the molecule in ways that are often difficult to predict, offering avenues for further structural modification. researchgate.net

Steric Effects: The size and shape of the substituents on the β-diketone ligand play a critical role in controlling the selectivity of a catalytic reaction. Bulky groups, such as the isobutyl group in this compound, can create a specific steric environment around the metal center. This can influence substrate approach and favor the formation of a particular product isomer, thereby enhancing stereoselectivity or regioselectivity. In dinuclear metal complexes, the bridging group connecting two β-diketiminate ligands impacts the distance between the metal centers, which in turn affects catalytic activity. researchgate.net

Table 2: Influence of Ligand Substitution on Catalytic Properties This table illustrates the general effects of ligand modification on catalysis.

Modification to this compound Structure Predicted Effect on Metal Center Impact on Catalysis
Adding electron-withdrawing group (e.g., -NO₂) to furan ring Increases Lewis acidity May enhance activity for reactions like Diels-Alder or Friedel-Crafts.
Adding electron-donating group (e.g., -OCH₃) to furan ring Decreases Lewis acidity May increase activity in oxidative addition steps.
Increasing steric bulk of the alkyl group (e.g., replacing isobutyl with neopentyl) Increases steric hindrance May improve enantioselectivity by controlling substrate access.
Replacing furan with thiophene (B33073) Modifies electronic properties and coordination geometry Can alter both activity and selectivity based on the specific reaction. acs.org

Advanced Chemical Biology Research Applications

Furan-substituted β-diketones are valuable scaffolds in chemical biology, serving as precursors for the development of sophisticated tools to investigate complex biological systems.

Chemical probes are small molecules designed to interact with a specific protein or biomolecule, enabling the study of its function in a biological context. nih.gov The furan moiety is found in numerous bioactive natural products, making furan-containing compounds like this compound attractive starting points for probe development. beilstein-journals.org

The β-keto-enol functionality present in these compounds is a key feature, as it can participate in various interactions and can be chemically modified. nih.gov Researchers have developed molecular probes that specifically react with furan rings, for instance, via a Diels-Alder cycloaddition, to covalently label and identify furan-containing molecules within complex biological mixtures. beilstein-journals.org Such reactivity-based probes, often equipped with reporter tags (e.g., a fluorescent group or a mass tag), are powerful tools for natural product discovery and for identifying the cellular targets of furan-containing compounds. The biosynthesis of the furan skeleton itself is a subject of study, which can provide insights for designing probes that mimic natural substrates. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design and chemical biology, this is crucial for designing ligands that fit precisely into the binding site of a target protein. For β-diketones, a critical aspect of ligand design and docking studies is their tautomerism. mdpi.comresearchgate.netruc.dk

This compound exists as an equilibrium mixture of diketo and enol tautomers. The enol form is often stabilized by a strong intramolecular hydrogen bond, forming a planar six-membered ring. nih.govmdpi.com The ratio between the diketo and enol forms is influenced by factors such as the substituents and the polarity of the solvent. mdpi.com In aqueous environments, the equilibrium may shift towards the diketo form, while the enol form can dominate in less polar environments, such as the interior of a protein binding pocket. mdpi.com

Table 3: Tautomeric Forms of this compound for Docking Studies

Tautomer Key Structural Features Hydrogen Bonding Potential Preferred Environment
Diketo form Two C=O groups, flexible CH₂ linker Two H-bond acceptors Polar (e.g., water)
Enol form (chelated) One C=O group, one C=C-OH group, intramolecular H-bond, planar six-membered ring One H-bond acceptor, one H-bond donor Nonpolar (e.g., protein binding pocket)

Conclusion and Outlook for Future Research on 1 Furan 2 Yl 4 Methylpentane 1,3 Dione

Summary of Key Academic Research Findings and Contributions

Although specific studies on 1-(Furan-2-yl)-4-methylpentane-1,3-dione are not widely documented, research on analogous furan (B31954) and pyridine-based β-keto-enol derivatives provides a solid foundation for understanding its potential chemical behavior. A significant finding in the study of these related compounds is their existence predominantly in the enol tautomeric form, often exceeding 90%. nih.gov This stability is attributed to the formation of a conjugated system. Spectroscopic analyses, including 1H NMR and 13C NMR, have been instrumental in confirming the prevalence of the enol form, with characteristic signals for the vinylic proton observed around δ = 92–95 ppm. nih.gov

Furthermore, the broader family of furan-containing compounds has been a subject of interest in medicinal chemistry. For instance, various diphenyl furan derivatives have been identified as inhibitors of enzymes like ArgA in Mycobacterium tuberculosis, highlighting the potential biological activities of molecules incorporating a furan core. nih.gov The chemical reactivity of the furan ring and the dione (B5365651) functionality suggests that this compound could serve as a versatile building block in organic synthesis.

Identification of Unresolved Challenges and Open Questions in the Field

The primary challenge in the study of this compound is the current scarcity of dedicated academic research. This gap in the literature means that many of its fundamental properties, from its precise tautomeric equilibrium to its reactivity profile and potential applications, remain largely unexplored.

Key open questions that need to be addressed include:

What are the most efficient and sustainable synthetic routes to produce this compound with high purity and yield?

What is the exact keto-enol tautomeric ratio of this specific dione in different solvents and under various temperature conditions?

How does the interplay between the furan ring and the dione moiety influence its reactivity towards electrophilic and nucleophilic reagents?

What are the coordination capabilities of this ligand with various metal ions, and what are the properties of the resulting metal complexes?

Does this compound or its derivatives possess any significant biological activities or material properties?

Promising Avenues for Future Academic Investigation

The future research landscape for this compound is rich with possibilities. The following subsections outline the most promising directions for academic inquiry.

Exploration of Novel and Sustainable Synthetic Methodologies

A foundational area for future research is the development of efficient and environmentally benign methods for the synthesis of this compound. Drawing inspiration from established procedures for related β-keto-enol heterocycles, a Claisen condensation reaction between an appropriate furan-based ester (such as ethyl furan-2-carboxylate) and a ketone (3-methyl-2-butanone) in the presence of a suitable base presents a viable starting point. nih.gov Future investigations should focus on optimizing reaction conditions, exploring alternative catalysts, and utilizing greener solvents to enhance the sustainability of the synthesis.

In-depth Mechanistic Studies of Reactivity and Tautomeric Interconversion

A thorough investigation into the tautomeric equilibrium of this compound is crucial. Studies on related systems have shown that the position of the equilibrium can be influenced by factors such as solvent polarity and substitution patterns. mdpi.com Advanced spectroscopic techniques, including variable-temperature NMR, could provide quantitative data on the keto-enol ratio. Understanding this equilibrium is fundamental to predicting and controlling the compound's reactivity in subsequent chemical transformations.

Advanced Computational Modeling for Predictive Molecular Design and Property Prediction

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to model the geometries of the keto and enol tautomers, predict their relative stabilities, and analyze their electronic structures. However, as demonstrated in studies of other tautomeric systems, achieving high accuracy in predicting tautomeric equilibrium in solution often requires the inclusion of explicit solvent molecules in the computational model, as continuum solvent models may not be sufficient to capture the crucial intermolecular interactions. mdpi.com Such computational studies can guide experimental work by predicting reaction outcomes and identifying promising derivatives for specific applications.

Development of New Coordination Complexes with Tailored Physicochemical Properties

The β-dione moiety of this compound makes it an excellent candidate as a ligand for the formation of metal complexes. The synthesis and characterization of coordination compounds with various transition metals (e.g., cobalt, copper, nickel) could lead to materials with interesting magnetic, optical, or catalytic properties. researchgate.net Future research should focus on synthesizing a range of these complexes and characterizing their structures and physicochemical properties. The potential for these complexes to exhibit biological activity, as seen in other metal-ligand systems, also warrants investigation.

Expansion into Niche and Emerging Applications in Fundamental Chemical Science

The distinctive electronic and structural characteristics of this compound position it as a valuable ligand for pioneering advancements in several key areas of chemical research. Its ability to form stable complexes with a wide array of metal ions, combined with the reactivity and aromaticity of the furan ring, opens avenues for creating materials and molecules with highly specific functions. acs.org

Development of Advanced Catalysts: Metal β-diketonate complexes are recognized as efficient catalysts for a variety of organic transformations. rsc.orgresearchgate.net The future for complexes derived from this compound lies in tailoring the ligand's electronic and steric properties to control catalytic activity and selectivity. The furan moiety, being less aromatic than a phenyl group, offers a different electronic environment that can modulate the Lewis acidity and redox potential of the coordinated metal center. acs.orgnih.gov This could lead to highly active catalysts for reactions such as allylic substitutions or the chemical fixation of carbon dioxide into useful products like cyclic carbonates. rsc.orgnih.gov Research into molybdenum(IV) β-diketonate complexes, for example, has shown that the ligand's substituents are key to tuning solubility and reactivity, a principle directly applicable to furan-containing analogues. nih.gov

Functional Porous Materials and Metal-Organic Frameworks (MOFs): A significant area of future development is the use of this ligand as a building block for metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, and their properties are dictated by the geometry of these components. berkeley.eduresearchgate.net The defined coordination angle and potential for the furan ring to act as a secondary binding or reactive site make this compound an intriguing candidate for constructing novel porous architectures. berkeley.edu Such MOFs could be designed with hierarchical pore systems for applications in gas storage, molecular separation, or heterogeneous catalysis. berkeley.edursc.org The ability to use pre-formed building blocks is a powerful strategy in the synthesis of complex, functional MOFs. berkeley.eduberkeley.edu

Molecular Magnetism and Luminescence: The coordination of this compound to lanthanide ions (Ln³⁺) such as Dysprosium(III) or Terbium(III) is a particularly promising frontier. Lanthanide complexes are at the forefront of research into single-molecule magnets (SMMs) and luminescent materials. globethesis.comnih.gov SMMs are individual molecules that can function as tiny magnets, a property that arises from the magnetic anisotropy of the lanthanide ion, which is heavily influenced by the ligand field. globethesis.commanchester.ac.uk The specific geometry and electronic nature of the coordination environment created by this β-diketonate could lead to SMMs with high energy barriers to magnetization reversal. globethesis.com

Simultaneously, β-diketonate ligands act as "antennas" in luminescent lanthanide complexes, absorbing energy and transferring it to the metal ion, which then emits light at characteristic, sharp wavelengths. nih.gov The furan ring's photophysical properties could be exploited to tune this energy transfer process, leading to highly efficient emitters for applications in OLEDs, sensors, and bio-imaging. nih.govresearchgate.net The design of multifunctional materials that combine both magnetic and luminescent properties in a single compound is a major goal in modern materials science. globethesis.com

The table below summarizes the potential future applications and the key scientific principles that underpin them.

Emerging Application AreaGoverning Chemical PrincipleKey Feature of this compound
Advanced Homogeneous CatalysisModulation of metal center Lewis acidity and redox potential. nih.govrsc.orgUnique electronic profile of the furan ring and tunable steric hindrance.
Single-Molecule Magnets (SMMs)Creation of a strong, axial ligand field to maximize magnetic anisotropy of a central lanthanide ion. globethesis.commanchester.ac.ukSpecific coordination geometry and electronic environment provided by the diketonate and furan moieties.
Luminescent Materials & ProbesEfficient intramolecular energy transfer from the ligand (antenna) to an emissive lanthanide center. nih.govThe furan ring's absorption spectrum can be tuned to optimize the antenna effect for high quantum yields.
Metal-Organic Frameworks (MOFs)Coordination-driven self-assembly of organic linkers and metal nodes into porous, crystalline networks. berkeley.eduberkeley.eduDefined structure as a secondary building unit (SBU) and potential for post-synthetic modification via the furan ring.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Furan-2-yl)-4-methylpentane-1,3-dione, and how is structural characterization performed?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of furfural with thiosemicarbazide to form thiosemicarbazone intermediates, followed by oxidative cyclization using FeCl₃ in citric acid. Final steps include nucleophilic addition and dehydration under acidic conditions (e.g., concentrated H₂SO₄/DMF). Structural confirmation relies on IR spectroscopy (azomethine linkage at ~1618 cm⁻¹, C-S-C at 721 cm⁻¹), ¹H NMR (e.g., singlet at δ 8.55 ppm for N=CH), and mass spectrometry (e.g., molecular ion peaks at m/z 300) .

Q. How can computational tools like PASS predict the biological activity of this compound?

  • Methodological Answer : PASS (Prediction of Activity Spectra for Substances) evaluates structure-activity relationships using a training set of >35,000 compounds. For 1-(furan-2-yl) derivatives, PASS predicts anti-tubercular activity based on Pa scores (>0.68 indicates high likelihood). Discrepancies between predicted and experimental results (e.g., low Pa but high in vitro activity) require validation via assays like Alamar Blue against Mycobacterium tuberculosis H37Rv .

Q. What spectroscopic techniques confirm the purity and stability of this diketone under experimental conditions?

  • Methodological Answer : Purity is assessed via HPLC or TLC, while stability studies use accelerated degradation tests (e.g., exposure to heat, light, or humidity). UV-Vis spectroscopy monitors absorbance shifts, and NMR tracks decomposition products. For air-sensitive intermediates, inert atmospheres (N₂/Ar) and low-temperature storage (-20°C) are recommended .

Advanced Research Questions

Q. How do molecular docking studies elucidate interactions between this compound and enoyl-ACP reductase (InhA)?

  • Methodological Answer : Docking simulations (e.g., using Q-SiteFinder) identify binding residues (Tyr158, Met103, Lys165) critical for hydrogen bonding and electrostatic interactions. Energy minimization and scoring functions (e.g., AutoDock Vina) evaluate binding affinity (ΔG). For example, derivatives with nitro substituents show enhanced interactions due to electron-withdrawing effects, correlating with lower MIC values (e.g., 3.1 µg/mL) .

Q. What strategies resolve contradictions between PASS-predicted activity and in vitro assay results?

  • Methodological Answer : Discrepancies arise from assay-specific conditions (e.g., bacterial strain viability, compound solubility). Mitigation includes:

  • Re-evaluating PASS training data relevance (e.g., excluding dissimilar compounds).
  • Adjusting in vitro protocols (e.g., varying pH, serum content).
  • Conducting SAR studies to identify structural features (e.g., furan ring planarity) that enhance bioactivity .

Q. How does modifying substituents on the furan ring impact inhibitory activity against Mycobacterium tuberculosis?

  • Methodological Answer : Substituent effects are analyzed via comparative SAR:

  • Electron-withdrawing groups (NO₂) : Increase binding affinity to InhA by enhancing dipole interactions (e.g., Fe derivative MIC = 3.1 µg/mL).
  • Electron-donating groups (OCH₃) : Reduce activity due to steric hindrance.
  • Halogenation (F/Cl) : Improves membrane permeability but may alter toxicity profiles.
    Activity trends are validated using isothermal titration calorimetry (ITC) and MIC dose-response curves .

Key Research Challenges

  • Crystallographic Refinement : While SHELX is widely used for small-molecule crystallography, resolving disorder in the furan ring requires high-resolution data (e.g., synchrotron radiation) and iterative refinement .
  • Metabolic Stability : In vivo studies must address rapid hepatic clearance via cytochrome P450 oxidation of the diketone moiety. Prodrug strategies (e.g., esterification) are under investigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.